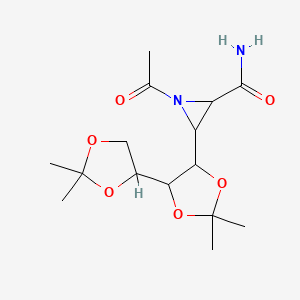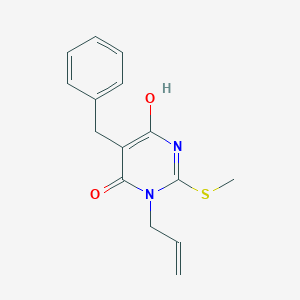
N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide, also known as CHM-1, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using several methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of various enzymes involved in cell proliferation and survival, including Akt and ERK. Furthermore, N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. Furthermore, N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to induce apoptosis and inhibit the growth of cancer cells. In Alzheimer's and Parkinson's disease models, N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is its potent anti-tumor activity, making it a potential therapeutic agent for various cancers. Furthermore, N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to have neuroprotective effects in Alzheimer's and Parkinson's disease models. However, one of the limitations of N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is that its mechanism of action is not fully understood, making it challenging to develop as a therapeutic agent.
将来の方向性
There are several future directions for research involving N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide, including further studies to understand its mechanism of action, its potential as a therapeutic agent for various diseases, and the development of analogs with improved potency and selectivity. Furthermore, studies to understand the pharmacokinetics and pharmacodynamics of N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide are essential to develop it as a therapeutic agent. Finally, studies to understand the toxicity and safety profile of N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide are necessary to develop it as a potential therapeutic agent for humans.
Conclusion
In conclusion, N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide exhibits potent anti-tumor activity and neuroprotective effects. However, further studies are necessary to understand its mechanism of action, pharmacokinetics, pharmacodynamics, toxicity, and safety profile to develop it as a potential therapeutic agent for humans.
合成法
The synthesis of N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been achieved using several methods, including the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-(2-pyridinylthio)acetic acid hydrazide in the presence of a catalyst. The product obtained was purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to have neuroprotective effects in Alzheimer's and Parkinson's disease models by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-22-12-7-10(6-11(16)15(12)21)8-18-19-13(20)9-23-14-4-2-3-5-17-14/h2-8,21H,9H2,1H3,(H,19,20)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSHHQSJLWJKRO-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=CC=CC=N2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=CC=CC=N2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-fluoro-4-methoxybenzyl)-2-piperazinone](/img/structure/B6136240.png)
![3-(4-chlorophenyl)-N,N-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-sulfonamide](/img/structure/B6136256.png)
![7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6136257.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6136260.png)

![N-benzyl-N-(cyclopropylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6136270.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B6136285.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6136299.png)
![methyl 4-{[2-({[4-(3-pyridinyloxy)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6136305.png)